Iaa-glucosa

Descripción general

Descripción

Synthesis Analysis

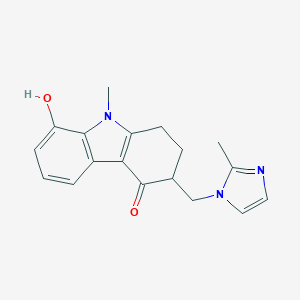

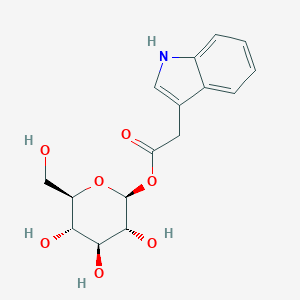

The synthesis of 1-O-(indol-3'-ylacetyl)-beta-D-glucopyranose involves the fully benzylated 1-O-(indol-3'-ylacetyl)-D-glucopyranose as an intermediate step. The structure of the synthesized glucoside is confirmed through hydrolysis and nuclear magnetic resonance (NMR) spectrum analysis of its tetra-acetyl derivative (Keglević & Pokorný, 1969). Additionally, enzyme fractions from immature kernels of Zea mays have been shown to catalyze the formation of 1-O-indol-3-ylacetyl-beta-D-glucose from indol-3-ylacetic acid and UDP-glucose, highlighting a biological pathway for its synthesis (Michalczuk & Bandurski, 1982).

Molecular Structure Analysis

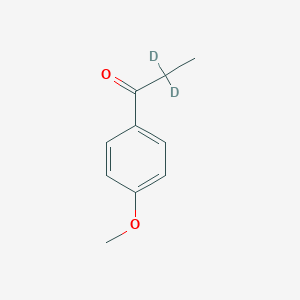

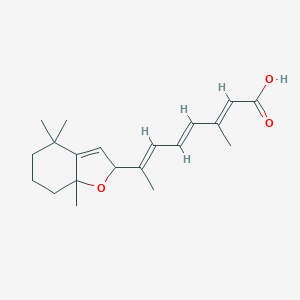

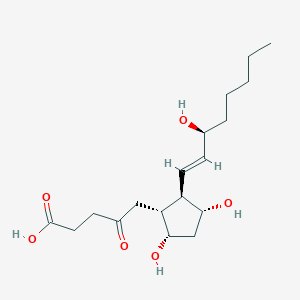

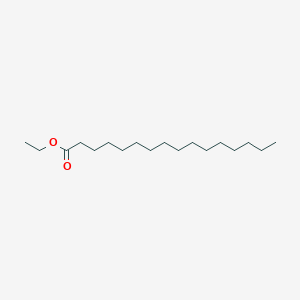

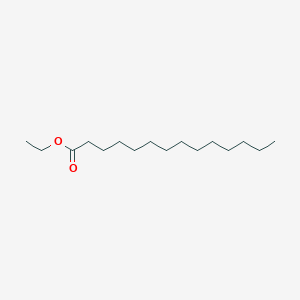

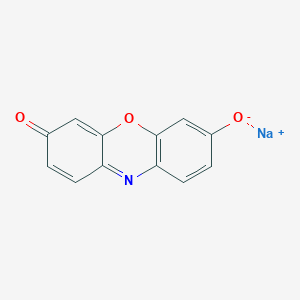

The molecular structure of 1-O-Indol-3-ylacetyl-beta-D-glucose is characterized by the presence of an indol-3-ylacetyl group attached to the beta-D-glucose molecule. The confirmation of this structure has been extensively supported by NMR and other spectroscopic methods, as well as enzymatic hydrolysis experiments that provide insights into the molecular interactions and stability of the compound (Keglević & Pokorný, 1969).

Chemical Reactions and Properties

1-O-Indol-3-ylacetyl-beta-D-glucose participates in various chemical reactions, including enzymatic synthesis and hydrolysis. It is a key intermediate in the synthesis of other biologically relevant compounds, such as indol-3-ylacetyl-myo-inositol. Its chemical properties are influenced by the functional groups present, leading to specific reactivity patterns in biological systems (Michalczuk & Bandurski, 1982).

Aplicaciones Científicas De Investigación

Función en el desarrollo de las plantas

La Iaa-glucosa juega un papel crucial en el desarrollo de las plantas. Se considera una forma de almacenamiento de la hormona vegetal activa ácido indol-3-acético (IAA). Las principales formas de conjugado de IAA son formas de éster o amida de bajo peso molecular . La función de los conjugados de auxina se ha dilucidado principalmente mediante el análisis de mutantes en genes para la síntesis o hidrólisis .

Protección contra la fitotoxicidad

Se ha encontrado que la this compound protege a las plántulas de arroz contra la fitotoxicidad inducida por hidroxiurea mediante la activación de la enzima UDP-glucosiltransferasa . Esto se asoció con la reducción de los contenidos de H2O2 y malondialdehído (MDA) y la mejora de la actividad de las enzimas antioxidantes .

Función en el complejo de metabolización hormonal

El primer compuesto en la serie de reacciones que conducen a los conjugados de éster del ácido indol-3-acético (IAA) en los granos de Zea mays maíz dulce es el acetal acil alquilo, 1-O-indol-3-ylacetil-beta-D-glucosa (1-O-IAGlu) . Las enzimas que catalizan la síntesis de 1-O-IAGlu y la hidrólisis de la fracción 1-O, 4-O y 6-O-IAGlu fraccionan como un complejo de metabolización hormonal .

Función en la superación de la incompatibilidad en el fitomejoramiento

Se ha sugerido que la aplicación temprana de mezclas hormonales después de la polinización que incorporan auxinas, citocininas y giberelinas, que incluye this compound, supera los obstáculos incompatibles en cruces amplios en el género Arachis .

Función en la síntesis de derivados del indol

La this compound puede utilizarse como precursor sintético para la preparación de compuestos con actividad anticancerígena u otras actividades biológicas .

Función en la síntesis enzimática

La this compound participa en la síntesis enzimática de indol-3-acetil glicerol mediante un complejo de metabolización hormonal

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of IAA-Glucose is the enzyme UDP-glucosyltransferases (UGT84B1) . This enzyme catalyzes the reaction of free Indole-3-acetic acid (IAA) with glucose to generate IAA-Glucose .

Mode of Action

IAA-Glucose is formed when the enzyme UGT84B1 catalyzes the reaction of free IAA with glucose . This process is a key mechanism for regulating free IAA levels in monocots . The formation of IAA-Glucose helps maintain the balance of endogenous IAA, which is crucial for plant growth and development .

Biochemical Pathways

IAA-Glucose plays a significant role in the auxin homeostasis pathway. The principal auxin degradation pathways in plants include oxidation by the Arabidopsis thaliana gene DIOXYGENASE FOR AUXIN OXIDATION 1/2 (AtDAO1/2) and conjugation by Gretchen Hagen3s (GH3s) . IAA-Glucose is part of the conjugation process .

Pharmacokinetics

The pharmacokinetics of IAA-Glucose in plants involves its synthesis through the action of the UGT84B1 enzyme . .

Result of Action

The formation of IAA-Glucose results in altered plant architecture. Overexpression of the gene encoding for the enzyme that catalyzes the formation of IAA-Glucose (OsIAAGLU) in rice resulted in increased number of tillers and leaf angle, decreased plant height and panicle length, and altered root gravitropism . Moreover, it led to reduced sensitivity to IAA/NAA .

Action Environment

The action of IAA-Glucose is influenced by various environmental factors. For instance, the expression of OsIAAGLU, the gene encoding the enzyme that catalyzes the formation of IAA-Glucose, can be induced by IAA and NAA . .

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO7/c18-7-11-13(20)14(21)15(22)16(23-11)24-12(19)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-18,20-22H,5,7H2/t11-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDMMUWDSFASNB-JZYAIQKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173536 | |

| Record name | 1-O-Indol-3-ylacetylglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19817-95-9, 52703-89-6 | |

| Record name | 1-O-(Indol-3′-ylacetyl)-β-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19817-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Indol-3-ylacetylglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019817959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Indol-3-ylacetylglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-(Indole-3-acetyl)-D-glucopyranose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While IAA-glucose itself might not directly interact with targets like free IAA, its significance lies in its role as a reversible storage form of IAA [, , ]. Enzymes like IAA-glucose hydrolases can cleave IAA-glucose, releasing free IAA, which can then exert its effects on plant growth and development [, , ]. Downstream effects of this free IAA release can include cell elongation, root initiation, and various developmental responses.

A: Molecular Formula: C16H19NO7Molecular Weight: 337.33 g/molSpectroscopic Data: Specific spectroscopic data (NMR, IR, etc.) for IAA-glucose might not be explicitly mentioned in the provided research, although characterization techniques like HPLC and GC-MS have been employed to identify it [].

A: IAA-glucose is synthesized from indole-3-acetic acid (IAA) and UDP-glucose in a reaction catalyzed by the enzyme UDP-glucose:indol-3-ylacetate glucosyltransferase (IAGlu synthase) [, , , ]. This process effectively conjugates IAA, creating a storage form. Degradation of IAA-glucose primarily occurs through enzymatic hydrolysis, facilitated by IAA-glucose hydrolases, releasing free IAA and glucose [, , , ].

A: IAA-glucose metabolism can be influenced by stress conditions. For instance, in Chinese cabbage infected with clubroot disease, the hydrolysis of IAA-glucose increases, potentially contributing to elevated free IAA levels in infected roots []. This suggests a potential role for IAA-glucose in modulating auxin availability during stress responses.

A: Yes, studies have shown that manipulating genes involved in IAA-glucose metabolism can alter plant growth and development. For example, overexpressing the maize IAGlu gene in strawberry enhanced shoot proliferation and root formation in some transgenic clones []. Additionally, overexpressing OsIAGLU in rice affected tiller formation []. These findings underscore the potential of manipulating IAA-glucose metabolism for crop improvement.

A: IAA-glucose exhibits sensitivity to alkaline conditions, making it prone to hydrolysis during extraction and purification procedures if the pH is not carefully controlled [, ]. This highlights the importance of considering compound stability during experimental design.

A: While not specifically mentioned in the provided research, analytical techniques like HPLC coupled with mass spectrometry (HPLC-MS) are commonly employed for the sensitive detection and quantification of IAA-glucose in plant tissues [, ].

A: The study of IAA-glucose is intertwined with the broader research on auxin metabolism and its role in plant growth and development, a field with a rich history dating back over a century. Early work focused on identifying and characterizing auxin conjugates [], gradually unraveling their diverse functions and regulation in plants []. With the advent of molecular biology and genetic tools, researchers gained the ability to manipulate genes involved in IAA-glucose metabolism [, , ], providing deeper insights into its physiological roles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.